4-(2,5-Dimethoxy-4-nitrophenyl)morpholine
Description
4-(2,5-Dimethoxy-4-nitrophenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with two methoxy groups at positions 2 and 5 and a nitro group at position 3. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is linked to the para position of the nitro group on the phenyl ring. This compound is structurally distinguished by its substitution pattern, which influences its electronic properties, solubility, and reactivity.
For example, 4-(4-nitrophenyl)morpholine is typically prepared by reacting morpholine with 4-nitrochlorobenzene in the presence of a base . Similarly, introducing methoxy groups would likely involve using a pre-substituted nitrohalobenzene precursor (e.g., 2,5-dimethoxy-4-nitrochlorobenzene) reacted with morpholine under similar conditions.
Properties
IUPAC Name |
4-(2,5-dimethoxy-4-nitrophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-17-11-8-10(14(15)16)12(18-2)7-9(11)13-3-5-19-6-4-13/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMNPCLCFUZRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CCOCC2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069327 | |
| Record name | Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59411-71-1 | |
| Record name | 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59411-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059411711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-dimethoxy-4-nitrophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(2,5-DIMETHOXY-4-NITROPHENYL)MORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E4Q4WLY55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine typically involves a nucleophilic aromatic substitution reaction. In this process, the morpholine ring acts as the nucleophile and attacks the nitro-substituted aromatic ring. The reaction conditions often include the use of a suitable solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxy-4-nitrophenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Scientific Research Applications
4-(2,5-Dimethoxy-4-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine involves its interaction with molecular targets and pathways. The nitro group is an electron-withdrawing group, which influences the reactivity of the molecule. The morpholine ring can interact with various biological targets, potentially affecting cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Crystal Engineering : The absence of methoxy groups in 4-(4-nitrophenyl)morpholine allows for tighter aromatic stacking, whereas bulky substituents in the dimethoxy variant may disrupt such interactions, leading to distinct solid-state properties .
- Drug Design : Thiomorpholine derivatives are preferred for their metabolic "soft spots" (sulfur oxidation), while methoxy-substituted morpholines offer tunable lipophilicity for targeted drug delivery .
- Environmental Relevance : Nitroaromatic compounds like 4-(4-nitrophenyl)morpholine are studied as environmental pollutants; the dimethoxy variant’s degradation pathways may differ due to substituent effects .
Biological Activity
4-(2,5-Dimethoxy-4-nitrophenyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula CHNO, exhibits a range of properties that make it a candidate for further pharmacological investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : CHNO
- CAS Number : 59411-71-1
- Structure : The compound features a morpholine ring substituted with a nitrophenyl group that possesses two methoxy groups at the 2 and 5 positions.
Synthesis
The synthesis of this compound typically involves the reaction between 2,5-dimethoxy-4-nitroaniline and morpholine under controlled conditions. This process can be optimized for yield and purity through various methods, including refluxing in organic solvents and utilizing catalysts to facilitate the reaction.
Antimicrobial Activity
Recent studies have indicated that morpholine derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of morpholine derivatives. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is believed to contribute to its anticancer effects.
Anti-inflammatory Effects
The anti-inflammatory properties of morpholine derivatives are another area of interest. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This action suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by Syeda et al. (2023) evaluated the antimicrobial efficacy of various morpholine derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
In a separate investigation by ResearchGate (2024), the compound was tested against several cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
The biological activity of this compound can be attributed to its structural features:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes is crucial for its anti-inflammatory effects.
- Induction of Apoptosis : Its interaction with cellular signaling pathways leads to programmed cell death in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
